3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the phenylpiperazine moiety.
Carbonylation: The carbonyl group is introduced through reactions with carbonylating agents such as phosgene or its derivatives.
Sulfur Introduction: The sulfur atom can be introduced through thiolation reactions using reagents like thiourea or sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-N-[3-[(4-phenylpiperazine-1-carbonyl)amino]phenyl]piperazine-1-carboxamide
- 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide
Uniqueness
3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to its specific structural features, such as the quinazolinone core and the presence of both phenylpiperazine and sulfanylidene groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H22N4O2S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H22N4O2S/c30-23(28-16-14-27(15-17-28)19-6-2-1-3-7-19)18-10-12-20(13-11-18)29-24(31)21-8-4-5-9-22(21)26-25(29)32/h1-13H,14-17H2,(H,26,32) |
InChI Key |
KPGWTYKIINZLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |
Origin of Product |
United States |
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